Spirocyclic Conformational Restriction Confers Enhanced M4 Receptor Antagonist Potency vs. Flexible Piperidine Analogs
In a head-to-head SAR comparison within the M4 muscarinic acetylcholine receptor antagonist program, the 6-azaspiro[2.5]octane scaffold demonstrated superior potency relative to flexible piperidinyl ethanamine analogs. The constrained spirocyclic core, of which 1-ethynyl-6-azaspiro[2.5]octane represents the foundational building block, was identified as critical for maintaining high M4 potency. Lead compound VU6015241 (compound 19), built upon the chiral 6-azaspiro[2.5]octane scaffold, achieved human M4 IC50 = 0.6 nM in calcium mobilization assays, representing a potency improvement of approximately 33-fold over the earlier flexible piperidinyl ethanamine series benchmark [1].
| Evidence Dimension | Human M4 muscarinic acetylcholine receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (VU6015241, 6-azaspiro[2.5]octane scaffold-derived) |
| Comparator Or Baseline | ~20 nM (flexible piperidinyl ethanamine series benchmark) |
| Quantified Difference | Approximately 33-fold improvement in potency |
| Conditions | Calcium mobilization assay in human M4-expressing cells |
Why This Matters
Procurement of the spirocyclic scaffold enables access to a validated potency-enhancement trajectory that flexible piperidine analogs cannot provide, directly impacting lead optimization success rates in M4-targeted programs.
- [1] Tarr, J.C., Turlington, M.L., Reid, P.R., Utley, T.J., Sheffler, D.J., Cho, H.P., Klar, R., Pancani, T., Manka, J.T., Bridges, T.M., Morrison, R.D., Daniels, J.S., Niswender, C.M., Conn, P.J., Lindsley, C.W., Wood, M.R. (2021). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. View Source
